molecular formula C24H28N2O5 B11062172 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11062172
M. Wt: 424.5 g/mol
InChI Key: MXJNBMLSUFPXEC-XDOYNYLZSA-N
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Description

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and methoxybenzoyl and methoxypropyl substituents

Preparation Methods

The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrrol-2-one core through a cyclization reaction.

Chemical Reactions Analysis

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the methoxybenzoyl substituent can be reduced to an alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-25(2)18-11-9-16(10-12-18)21-20(22(27)17-7-5-8-19(15-17)31-4)23(28)24(29)26(21)13-6-14-30-3/h5,7-12,15,21,27H,6,13-14H2,1-4H3/b22-20-

InChI Key

MXJNBMLSUFPXEC-XDOYNYLZSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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